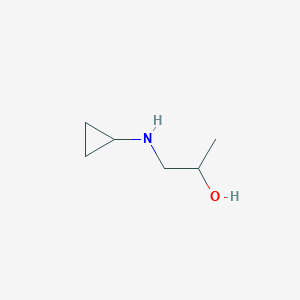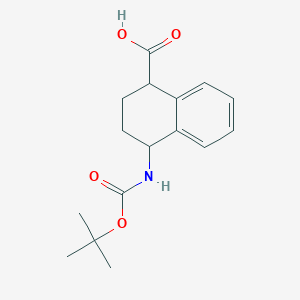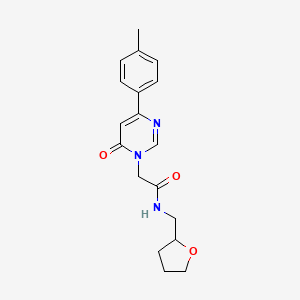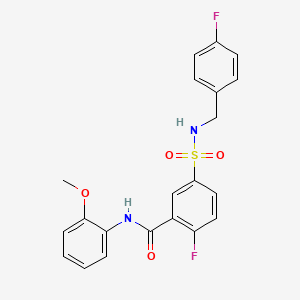
3,6-dibromo-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-9H-fluorene is an aromatic hydrocarbon derivative . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C13H8Br2 . The average mass is 324.011 Da and the monoisotopic mass is 321.899261 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.01 . It is a solid at 20 degrees Celsius . The boiling point is 379.9±35.0 °C at 760 mmHg . The melting point is 138 °C .Wissenschaftliche Forschungsanwendungen
Optical Properties and Synthesis
- 3,6-dibromo-9H-fluorene derivatives have been explored for their optical properties. For example, Jiang Shan-sha (2015) synthesized 2,7-Dibromo-4-amino-9H-fluorene and investigated its optical properties, finding it has a low optical band gap of 2.66 eV, which is significant for materials with potential applications in optoelectronics (Jiang Shan-sha, 2015).
Polymer and Material Science
- In the field of polymer and material science, S. B. Jhaveri et al. (2009) demonstrated the growth of Poly(9,9-dihexyl fluorene) layers from modified surfaces using a dibromofluorene unit, showing potential in synthesizing brush-like layers of conjugated polymers (Jhaveri, Peterson, & Carter, 2009).
- C. Lee et al. (2014) synthesized 2,7-Diiodo-3,6-dibromofluorene and 2,7-dichloro-3,6-dibromofluorene, leading to the development of pentacyclic dithieno/fluorene and diselenopheno/fluorene derivatives. These compounds showed distinct optical, electrochemical, and orbital properties (Lee, Lai, Cheng, & Cheng, 2014).
Electronic Applications
- In the electronic domain, Youjun Yu et al. (2019) designed and synthesized fluorenone-based materials for orange-red emission in organic light-emitting diodes (OLEDs). These materials, based on a fluorenone skeleton, showed potential in achieving high external quantum efficiencies in OLEDs (Yu, Tang, Ge, Yuan, Jiang, & Liao, 2019).
Environmental Applications
- M. Grifoll et al. (1992) isolated a fluorene-degrading bacterium, Arthrobacter sp. strain F101, capable of using fluorene as the sole carbon source. This research is significant for environmental bioremediation of fluorene contaminants (Grifoll, Casellas, Bayona, & Solanas, 1992).
Sensory Applications
- Vusala Ibrahimova et al. (2013) synthesized a series of fluorene-based conjugated copolymers and investigated their electrochemical properties. These polymers exhibited unique electrochromic properties and showed high selectivity toward Fe3+ ions, indicating potential applications in metal ion sensing (Ibrahimova, Kocak, Önal, & Tuncel, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,6-dibromo-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIWMQYRSIWOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2794169.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)

![4-chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2794178.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)


![2-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2794184.png)

![3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2794188.png)
![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)

